SB-277011

Description

Properties

IUPAC Name |

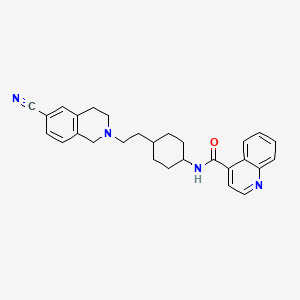

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWRVVHPJFLNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944188 | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215803-78-4 | |

| Record name | SB 277011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Selective Dopamine D3 Receptor Antagonist SB-277011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-277011 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] Its high affinity for the D3 subtype over the closely related D2 receptor, and a wide panel of other neurotransmitter receptors and ion channels, has established it as a critical tool for elucidating the physiological roles of the D3 receptor.[3][4] This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of this compound, including its binding affinity and functional potency. Detailed experimental protocols for key assays and diagrams of associated signaling pathways are presented to support further research and drug development efforts in areas such as addiction, schizophrenia, and other neuropsychiatric disorders.[2][3][5]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the human and rat dopamine D3 receptor has been extensively characterized through in vitro radioligand binding and functional assays. The following tables summarize the key quantitative data, highlighting its significant selectivity for the D3 receptor subtype.

Table 1: Radioligand Binding Affinity of this compound at Dopamine Receptors

| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity Ratio (D3 vs. D2) | Reference |

| Dopamine D3 | Human | 7.95 - 8.40 | 1.12 - 11.2 | ~100-120 fold | [1][3][6] |

| Rat | 7.97 | 10.7 | ~80 fold | [1][6] | |

| Dopamine D2 | Human | 6.0 | 1000 | [7] | |

| Rat | - | - | |||

| 5-HT1B | - | <5.2 | >6310 | [7] | |

| 5-HT1D | - | 5.0 | 10000 | [7] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki(D2) / Ki(D3)).

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Receptor Subtype | Species | pKb | Selectivity Ratio (D3 vs. D2) | Reference |

| Microphysiometer | Dopamine D3 | Human | 8.3 | ~80 fold | [3] |

| Dopamine D2 | Human | - | [3] |

Note: pKb is the negative logarithm of the antagonist dissociation constant determined in a functional assay.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the selectivity of this compound are provided below. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat dopamine D3 or D2 receptor.[3][6]

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 ligand.[8]

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound in a range of concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM Haloperidol).[8]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the aliquoted cell membranes and resuspend them in binding buffer.[8]

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled this compound at various concentrations.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1-2 nM for [³H]-Spiperone).[8]

-

150 µL of the cell membrane suspension (protein concentration to be optimized, e.g., 3.3 mg/assay).[8]

-

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

Incubate the plate for 60-120 minutes at 25-30°C with gentle agitation.[7][8]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a G protein-coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes from CHO cells expressing the dopamine D3 or D2 receptor.[10]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[11]

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP (Guanosine diphosphate).

-

A dopamine D3 receptor agonist (e.g., Quinpirole).[1]

-

Unlabeled GTPγS for non-specific binding determination.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes in a 96-well plate with assay buffer containing GDP (e.g., 10 µM) and varying concentrations of this compound for 15-30 minutes at 30°C.[11]

-

Add the D3 agonist (e.g., Quinpirole) to stimulate the receptor and incubate for a further 5-10 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 100-200 pM).[11]

-

Incubate for 30-60 minutes at 30°C with gentle agitation.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[11]

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured. The data are plotted as the percentage of maximal agonist stimulation versus the logarithm of the this compound concentration to determine the IC50. The antagonist dissociation constant (Kb) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the dopamine D3 receptor and a typical experimental workflow.

Caption: Dopamine D3 Receptor Signaling Pathway.

Caption: D3 Receptor Modulation of Akt/mTOR and ERK Pathways.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a highly selective and potent dopamine D3 receptor antagonist with excellent brain penetrability.[1][10] Its well-characterized pharmacological profile makes it an invaluable research tool for investigating the role of the D3 receptor in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating the design and execution of experiments aimed at further understanding D3 receptor pharmacology and developing novel therapeutics targeting this receptor.

References

- 1. Selective inhibition of adenylyl cyclase type V by the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.ut.ee [dspace.ut.ee]

- 3. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

SB-277011: A Comprehensive Technical Profile on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders and neuropsychiatric conditions. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, with a focus on its mechanism of action, receptor binding affinity and selectivity, pharmacokinetic properties, and its effects in preclinical models. This document is intended to serve as a detailed resource for researchers and drug development professionals working with or interested in this compound.

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D3 receptor. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and transporters make it a valuable tool for investigating D3 receptor function. Blockade of D3 receptors by this compound is thought to modulate dopaminergic signaling in brain regions where D3 receptors are predominantly expressed, such as the nucleus accumbens, which is a key component of the brain's reward circuitry.

Receptor Binding Affinity and Selectivity

Radioligand binding assays have been extensively used to characterize the affinity and selectivity of this compound. These studies, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing cloned human or rat dopamine receptors, demonstrate the compound's high affinity for the D3 receptor with significant selectivity over the D2 receptor and other receptor types.

Table 1: Receptor Binding Affinity (pKi) of this compound

| Receptor | Species | pKi | Reference(s) |

| Dopamine D3 | Human | 7.95 - 8.40 | [1][2] |

| Dopamine D3 | Rat | 7.97 | [1][2] |

| Dopamine D2 | Human | ~6.0 | [1] |

| Dopamine D2 | Rat | ~6.0 | [1] |

| 5-HT1B | - | <5.2 | [1] |

| 5-HT1D | - | 5.9 | [1] |

Table 2: Receptor Binding Affinity (Ki) of this compound

| Receptor | Species | Ki (nM) | Reference(s) |

| Dopamine D3 | Human | 11.2 | [1] |

| Dopamine D3 | Rodent | 10.7 | [1] |

This compound exhibits approximately 80- to 120-fold selectivity for the D3 receptor over the D2 receptor.[1][2] Furthermore, it shows over 100-fold selectivity against a panel of more than 66 other receptors, enzymes, and ion channels, highlighting its specificity.[1]

In Vitro Functional Activity

Functional assays, such as the microphysiometer assay, have confirmed the antagonist properties of this compound. In CHO cells overexpressing the human D3 receptor, this compound antagonized the quinpirole-induced increase in acidification with a pKb of 8.3, demonstrating its functional antagonism.[1] The selectivity in functional assays was found to be approximately 80-fold over D2 receptors.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several species, revealing species-specific differences in its metabolism and bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Rat | Dog | Cynomolgus Monkey | Human (in vitro) | Reference(s) |

| Plasma Clearance (ml/min/kg) | 20 (low) | 14 (moderate) | 58 (high) | - | [3] |

| Oral Bioavailability (%) | 35 | 43 | 2 | Likely low | [3] |

| Half-life (h) | 2.0 | - | - | - | [3] |

| Brain:Blood Ratio | 3.6:1 | - | - | - | [1] |

| Intrinsic Clearance (CLi) in Liver Microsomes (ml/min/g liver) | < 2 | < 2 | < 2 | < 2 | [3] |

| Intrinsic Clearance (CLi) in Liver Homogenates (ml/min/g liver) | < 2 | < 2 | 9.9 | 45 | [3] |

In vitro metabolism studies indicate that this compound is relatively stable in liver microsomes across species.[3] However, in liver homogenates from cynomolgus monkeys and humans, the clearance is significantly higher, suggesting a major role for non-microsomal, NADPH-independent oxidative metabolism.[3] This pathway is sensitive to inhibition by isovanillin, implicating aldehyde oxidase as the primary enzyme responsible for its metabolism in these species.[3] The high clearance in human liver homogenates suggests that this compound is likely to have low oral bioavailability in humans due to high first-pass metabolism.[3]

In Vivo Pharmacology

Numerous in vivo studies have demonstrated the effects of this compound in various animal models, providing strong evidence for the role of the D3 receptor in addiction and other neuropsychiatric disorders.

-

Substance Abuse Models: this compound has been shown to attenuate the rewarding and reinforcing effects of several drugs of abuse. It reduces self-administration of cocaine and methamphetamine and blocks the reinstatement of drug-seeking behavior triggered by drug-associated cues, stress, or a priming dose of the drug.[2] It also attenuates the enhancement of brain stimulation reward (BSR) induced by nicotine, cocaine, and methamphetamine.

-

Locomotor Activity: this compound, at doses effective in substance abuse models, generally does not affect spontaneous locomotor activity or stimulant-induced hyperlocomotion, suggesting a specific effect on reward-related behaviors rather than a general motor depressant effect.

-

Catalepsy: Unlike typical antipsychotics that block D2 receptors, this compound is non-cataleptogenic at a wide range of doses, indicating a lack of extrapyramidal side effects.

-

Prolactin Levels: this compound does not significantly elevate plasma prolactin levels, another common side effect associated with D2 receptor antagonism.

Toxicology and Safety Pharmacology

Publicly available, detailed toxicology data for this compound is limited. The available information primarily comes from safety pharmacology studies conducted as part of its preclinical evaluation.

Acute and Subchronic Toxicity

Genotoxicity

There is no publicly available information on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus tests.

Safety Pharmacology

The safety pharmacology profile of this compound appears favorable, particularly concerning central nervous system and endocrine effects typically associated with less selective dopamine antagonists.

-

Central Nervous System: As mentioned, this compound does not induce catalepsy in rats at doses up to 78.8 mg/kg (p.o.), indicating a low risk for extrapyramidal symptoms. It also does not significantly alter spontaneous or stimulant-induced locomotor activity at behaviorally effective doses.

-

Cardiovascular System: Specific studies on the cardiovascular effects of this compound as part of a core safety pharmacology battery are not detailed in the available literature.

-

Respiratory System: Information on the effects of this compound on respiratory function is not publicly available.

-

Endocrine System: this compound does not cause an elevation in plasma prolactin levels in rats, which is a common endocrine side effect of D2 receptor antagonists.

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D3 and D2 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human or rat D3 or D2 receptors.

-

Radioligand: [³H]spiperone or another suitable D2/D3 ligand.

-

Non-specific binding agent: Haloperidol (10 µM) or another suitable competitor.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound in a range of concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and the cell membrane preparation in the assay buffer.

-

For determining non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of a non-labeled competitor (e.g., haloperidol).

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional antagonist activity of this compound at the D3 receptor.

Materials:

-

CHO cells overexpressing the human D3 receptor.

-

Microphysiometer system (e.g., Cytosensor).

-

Dopamine D3 receptor agonist: Quinpirole (B1680403).

-

This compound in a range of concentrations.

-

Low-buffering running medium.

Procedure:

-

Culture the D3-expressing CHO cells on transducer-containing capsules.

-

Place the capsules in the microphysiometer and perfuse with a low-buffering medium.

-

Establish a baseline rate of proton extrusion (acidification rate).

-

Introduce the D3 agonist quinpirole to the cells and measure the increase in the acidification rate.

-

To determine the antagonist effect, pre-incubate the cells with varying concentrations of this compound for a specified period before challenging with quinpirole.

-

Measure the ability of this compound to inhibit the quinpirole-induced increase in acidification rate.

-

Construct a concentration-response curve for the antagonist effect of this compound and calculate the pKb value.

In Vivo Assays

Objective: To evaluate the effect of this compound on the reinforcing properties of a drug of abuse (e.g., cocaine).

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel system allowing for intravenous drug delivery.

Procedure:

-

Surgically implant rats with an intravenous catheter.

-

Train the rats to self-administer the drug (e.g., cocaine) by pressing the active lever, which results in a drug infusion and presentation of a cue light. The inactive lever has no programmed consequences.

-

Once a stable baseline of self-administration is established, administer this compound (at various doses) or vehicle intraperitoneally (i.p.) prior to the self-administration session.

-

Record the number of active and inactive lever presses during the session.

-

A reduction in the number of active lever presses following this compound administration indicates an attenuation of the drug's reinforcing effects.

Objective: To assess the effect of this compound on the rewarding effects of a drug as measured by conditioned place preference.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

-

Pre-conditioning Phase: Allow the animal to freely explore all three chambers and record the baseline time spent in each chamber.

-

Conditioning Phase: Over several days, pair the administration of the drug of abuse with confinement to one of the outer chambers and the administration of vehicle with confinement to the other outer chamber.

-

Post-conditioning (Test) Phase: In a drug-free state, allow the animal to freely explore all three chambers.

-

To test the effect of this compound, administer it prior to the test phase.

-

Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a CPP.

-

Attenuation of this preference by this compound suggests a blockade of the drug's rewarding effects.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D3 receptor antagonist. Its pharmacological profile, particularly its high selectivity and lack of D2-like side effects, has made it an invaluable research tool. Extensive in vivo studies have provided compelling evidence for the involvement of the D3 receptor in the reinforcing and motivational aspects of drug addiction, suggesting that selective D3 receptor antagonists could be a promising therapeutic strategy. While its pharmacokinetic profile may present challenges for clinical development in humans, the knowledge gained from studies with this compound continues to guide the development of novel D3 receptor ligands with improved drug-like properties. The limited public availability of comprehensive toxicology data underscores the need for further studies to fully characterize its safety profile for any potential clinical applications.

References

The Brain Penetrance and Distribution of SB-277011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and distribution of SB-277011, a potent and selective dopamine (B1211576) D3 receptor antagonist. The information presented herein is compiled from publicly available scientific literature and is intended to support research and development efforts in the fields of neuroscience and pharmacology.

Quantitative Analysis of Brain Penetrance

This compound exhibits excellent penetration of the blood-brain barrier (BBB) in preclinical models. The primary quantitative measure of this penetration is the cerebral-to-blood ratio, which has been determined in rats.

| Parameter | Value | Species | Reference |

| Cerebral-to-Blood Ratio | 3.6:1 | Rat | [1] |

This favorable ratio indicates that this compound readily enters the central nervous system (CNS) following systemic administration, a critical characteristic for a centrally acting therapeutic agent.[1]

Regional Brain Distribution

While precise quantitative data on the concentration of this compound in specific brain regions is not extensively available in the public domain, qualitative and indirect evidence consistently indicates a distribution profile that aligns with the known localization of dopamine D3 receptors.

| Brain Region | Evidence of this compound Presence/Action | Methodology | Reference |

| Nucleus Accumbens | Localization in this D3 receptor-rich region. Reversal of quinelorane-induced reduction of dopamine efflux. Increased c-Fos-like expression. | Pharmacological MRI, In Vivo Microdialysis, Immunohistochemistry | [2][3] |

| Islands of Calleja | Localization in this D3 receptor-rich region. | Pharmacological MRI | [3] |

| Striatum (Caudate Putamen) | No significant localization in this D2 receptor-rich region. Did not reverse quinelorane-induced reduction of dopamine efflux. | Pharmacological MRI, In Vivo Microdialysis | [2][3] |

| Lateral Septum | Increased c-Fos-like expression. | Immunohistochemistry |

This targeted distribution suggests that the pharmacological effects of this compound are primarily mediated through its interaction with D3 receptors in key limbic and striatal circuits involved in reward, motivation, and cognition.

Experimental Protocols

Determination of Cerebral-to-Blood Ratio

The following is a generalized protocol based on standard methodologies for assessing brain penetration of novel compounds, as would have been employed in the foundational studies of this compound.

Objective: To quantify the extent of this compound's passage across the blood-brain barrier by determining its concentration in both brain tissue and whole blood at a specific time point after administration.

Materials:

-

This compound

-

Vehicle for administration (e.g., 25% (2-hydroxypropyl)-β-cyclodextrin)[4]

-

Male Sprague-Dawley rats

-

Apparatus for intravenous or oral administration

-

Equipment for blood collection (e.g., syringes with anticoagulant)

-

Tissue homogenization equipment

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: A solution of this compound in a suitable vehicle is administered to a cohort of rats. The route of administration (e.g., oral or intravenous) and dose are selected based on the pharmacokinetic properties of the compound.

-

Time Point Selection: A specific time point post-administration is chosen for tissue collection, often corresponding to the expected peak plasma concentration (Tmax). For this compound, peak brain levels in the rat are achieved approximately 60 minutes after systemic administration.[4]

-

Sample Collection: At the designated time point, animals are anesthetized. A blood sample is collected via cardiac puncture into a tube containing an anticoagulant. Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised.

-

Sample Processing:

-

Blood: A known volume of whole blood is processed for analysis.

-

Brain: The brain is weighed and then homogenized in a specific volume of a suitable buffer to create a uniform brain homogenate.

-

-

Analysis: The concentrations of this compound in both the blood and the brain homogenate are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

-

Calculation: The cerebral-to-blood ratio is calculated by dividing the concentration of this compound in the brain homogenate (ng/g of tissue) by the concentration of this compound in the whole blood (ng/mL). A density of 1 g/mL is typically assumed for blood.

Diagram of Experimental Workflow:

Workflow for determining the cerebral-to-blood ratio of this compound.

In Vivo Microdialysis for Regional Brain Distribution and Neurotransmitter Modulation

This protocol outlines the use of in vivo microdialysis to assess the functional consequences of this compound in specific brain regions by measuring its effect on neurotransmitter levels.

Objective: To determine the effect of this compound on dopamine efflux in the nucleus accumbens and striatum, providing indirect evidence of its regional distribution and target engagement.[2]

Materials:

-

This compound

-

Dopamine D3 receptor agonist (e.g., quinelorane)

-

Vehicle for administration

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus for surgery

-

Microdialysis probes and pump

-

Automated fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis

Procedure:

-

Surgical Implantation of Guide Cannula: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration:

-

To assess the effect of this compound on agonist-induced changes in dopamine, a D3 agonist like quinelorane (B1678682) is administered to reduce dopamine efflux.

-

Following the establishment of the agonist-induced effect, this compound is administered (e.g., orally).[2]

-

-

Post-Treatment Sample Collection: Dialysate samples continue to be collected at regular intervals to monitor the time course of changes in dopamine concentration following the administration of this compound.

-

Neurochemical Analysis: The concentration of dopamine in each dialysate sample is quantified using HPLC-ED.

-

Data Analysis: Dopamine levels in the post-treatment samples are expressed as a percentage of the baseline levels. This allows for the determination of whether this compound can reverse the effects of the D3 agonist in the specific brain region being studied.

Diagram of Experimental Workflow:

Workflow for in vivo microdialysis to assess this compound's effect on dopamine.

Signaling Pathways and Logical Relationships

The distribution of this compound to D3 receptor-rich brain regions allows it to modulate dopaminergic signaling. The following diagram illustrates the logical relationship between this compound administration and its effects on dopamine neurotransmission.

References

- 1. Selective D3 Receptor Antagonist this compound-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, this compound-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

SB-277011: A Selective Dopamine D3 Receptor Antagonist for Neuroscience Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SB-277011 is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in reward, motivation, and emotional processes.[1][2] Its high selectivity for the D3 receptor over the D2 receptor (approximately 80-120 fold) and a wide array of other receptors and ion channels makes it an invaluable tool for elucidating the specific roles of D3 receptor signaling in various neurological and psychiatric conditions.[2][3][4] This guide provides a comprehensive overview of this compound, including its pharmacological profile, pharmacokinetic properties, key research applications, and detailed experimental protocols.

Pharmacological and Pharmacokinetic Profile

This compound exhibits high affinity for both human and rat D3 receptors and possesses excellent brain penetration, a critical feature for a CNS-acting compound.[2][3][5] Its favorable pharmacokinetic profile in preclinical species has facilitated extensive in vivo research.[6][7]

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Target | Species | Affinity Metric | Value | Selectivity vs. D2 | Reference(s) |

| Dopamine D3 | Human | pKi | 7.95 - 8.40 | - | [3][8] |

| Human | Ki | 11.2 nM | - | [7] | |

| Rat | pKi | 7.97 | - | [3][8] | |

| Rat | Ki | 10.7 nM | - | [7] | |

| Dopamine D2 | Human | pKi | ~6.0 | 100-120 fold | [2][3][7] |

| Rat | pKi | ~6.0 | 80 fold | [2][3][7] | |

| 5-HT1B | Human | pKi | <5.2 | >100 fold | [7] |

| 5-HT1D | Human | pKi | 5.9 | >100 fold | [7] |

| Other Receptors | Various | - | - | >100 fold | [2][3][9] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Plasma Clearance | Oral Bioavailability | Half-life (t½) | Brain:Blood Ratio | Reference(s) |

| Rat | 20 mL/min/kg | 35% | 2.0 h | 3.6:1 | [6][7][10] |

| Dog | 14 mL/min/kg | 43% | - | - | [6][10] |

| Monkey (Cynomolgus) | 58 mL/min/kg | 2% | - | - | [6][10] |

Mechanism of Action: D3 Receptor Blockade

Dopamine D3 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist at these receptors, blocking the downstream signaling cascade initiated by dopamine. This action is particularly relevant in brain regions with high D3 receptor expression, such as the nucleus accumbens and islands of Calleja.[8]

Figure 1: Mechanism of action of this compound at the dopamine D3 receptor.

Core Research Applications in Neuroscience

The selective blockade of D3 receptors by this compound has been instrumental in investigating its role in substance use disorders and other neuropsychiatric conditions.

Substance Abuse and Addiction

A primary application of this compound is in the study of drug addiction. Research has consistently shown its efficacy in reducing the rewarding and reinforcing effects of various substances of abuse.

-

Cocaine: this compound attenuates cocaine self-administration, particularly under high-effort conditions (progressive-ratio schedules), and blocks cocaine-induced reinstatement of drug-seeking behavior, a model of relapse.[3][4] It also blocks the expression of cocaine-induced conditioned place preference (CPP).[2][4]

-

Methamphetamine: The compound significantly inhibits methamphetamine self-administration and methamphetamine-primed reinstatement of drug-seeking.[8][11]

-

Nicotine: this compound has been shown to reduce nicotine-enhanced brain reward and the effects of nicotine-paired environmental cues.[3][12]

-

Alcohol (Ethanol): Studies indicate that this compound can decrease binge-like consumption of ethanol.[13]

-

Opioids: It has been shown to attenuate the expression of heroin-induced CPP and reverse the conditioned place aversion associated with naloxone-precipitated morphine withdrawal.[1][8]

Schizophrenia

The distribution of D3 receptors in brain regions associated with cognition and emotional regulation has led to the investigation of this compound in models of schizophrenia.[1] Notably, it has been shown to reverse prepulse inhibition deficits in rats reared in isolation, a model relevant to the sensory-gating deficits observed in schizophrenia.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key behavioral paradigms used to assess the efficacy of this compound.

Drug Self-Administration (Rat Model)

This protocol is designed to assess the reinforcing properties of a drug and the ability of this compound to modulate this behavior.

-

Subjects: Male Long-Evans or Sprague-Dawley rats are typically used.[8][11]

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and associated visual and auditory cues.[4]

-

Surgical Procedure: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.[4]

-

Acquisition Phase: Rats are placed in the operant chambers for daily sessions (e.g., 2-3 hours). Presses on the active lever result in an intravenous infusion of the drug of abuse (e.g., cocaine, 0.5-0.75 mg/kg/infusion) paired with a cue (e.g., light and tone).[4][12] Inactive lever presses have no consequence. Training continues until a stable pattern of responding is established.

-

This compound Administration: this compound is typically dissolved in a vehicle like 25% (2-hydroxypropyl)-β-cyclodextrin and administered via intraperitoneal (i.p.) injection 30-60 minutes before the test session.[6][11] Doses typically range from 3 to 24 mg/kg.[3][11]

-

Testing Paradigms:

-

Fixed-Ratio (FR) Schedule: A fixed number of lever presses is required for each infusion.

-

Progressive-Ratio (PR) Schedule: The number of presses required for each subsequent infusion increases. The "breakpoint" (the final ratio completed) serves as a measure of the drug's reinforcing efficacy.[11]

-

-

Reinstatement (Relapse Model): Following acquisition, drug-seeking is extinguished by replacing the drug infusion with saline. Once responding is low, reinstatement is triggered by a priming injection of the drug, a drug-associated cue, or a stressor. This compound is administered before the reinstatement trigger to assess its ability to prevent relapse.[8][11]

Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

-

Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral center compartment.[8][9]

-

Procedure:

-

Pre-Test (Baseline): The animal is placed in the central chamber and allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.[9]

-

Conditioning Phase (8-16 days): This phase consists of alternating daily sessions. On "drug" days, the animal receives an injection of the substance of abuse (e.g., cocaine, 15 mg/kg, i.p.) and is confined to one of the outer chambers.[1] On "vehicle" days, it receives a saline injection and is confined to the opposite chamber. The pairing of the drug to a specific chamber is counterbalanced across subjects.[1][9]

-

Post-Test (Expression): The animal is again placed in the center chamber with free access to all compartments, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned preference.[1][9]

-

-

This compound Administration: To test its effect on the expression of CPP, this compound (e.g., 3-12 mg/kg, i.p.) is administered 30 minutes before the post-test session.[1][13] To test its effect on the acquisition of CPP, it would be administered before each drug conditioning session.

Figure 2: Experimental workflow for a Conditioned Place Preference (CPP) study.

In Vivo Microdialysis

This technique measures the concentration of extracellular neurotransmitters, like dopamine, in specific brain regions of awake animals.

-

Subjects: Male Sprague-Dawley or Wistar rats.[2]

-

Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted, aimed at a specific brain region (e.g., nucleus accumbens).[14][15] The cannula is secured with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.[15]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.[15][16]

-

Stabilization & Baseline: The system is allowed to stabilize for 2-3 hours. Following stabilization, several baseline dialysate samples are collected (e.g., every 20 minutes) to determine basal dopamine levels.[14]

-

Drug Administration: this compound is administered (e.g., 2.8 mg/kg, p.o. or i.p.), and dialysate collection continues to measure its effect on dopamine efflux.[2] In some experiments, a D3 agonist (like quinelorane) is administered to decrease dopamine, and this compound is then given to test its ability to reverse this effect.[2]

-

Sample Analysis: The concentration of dopamine in the collected dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14]

-

Conclusion

This compound is a well-characterized and highly selective dopamine D3 receptor antagonist that has proven to be an essential pharmacological tool. Its utility in preclinical models of substance abuse has significantly advanced our understanding of the D3 receptor's role in the neurobiology of addiction. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this compound in their neuroscience research endeavors.

References

- 1. The Selective D3 Receptor Antagonist SB277011A Attenuates Morphine-Triggered Reactivation of Expression of Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Acute Administration of the Selective Dopamine D3 Receptor Antagonist SB-277011A Reverses Conditioned Place Aversion Produced by Naloxone Precipitated Withdrawal From Acute Morphine Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jneurosci.org [jneurosci.org]

- 14. benchchem.com [benchchem.com]

- 15. currentseparations.com [currentseparations.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Dopamine D3 Receptor Antagonist SB-277011: A Technical Overview of its Efficacy in Preclinical Models of Cocaine Addiction

For Immediate Release

This technical guide provides an in-depth analysis of the selective dopamine (B1211576) D3 receptor antagonist, SB-277011, and its effects on preclinical models of cocaine addiction. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Executive Summary

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The dopamine D3 receptor has emerged as a promising therapeutic target due to its preferential expression in brain regions associated with reward and motivation, which are critically involved in the pathophysiology of addiction.[1][2][3] this compound is a potent and highly selective D3 receptor antagonist, demonstrating approximately 80- to 120-fold greater affinity for the D3 receptor over the D2 receptor.[1][2] Preclinical evidence strongly suggests that this compound effectively attenuates various facets of cocaine addiction, including the reinforcing properties of the drug, drug-seeking behaviors, and relapse triggered by cues, stress, and the drug itself.[1][2][3] This document synthesizes the key findings, methodologies, and mechanistic underpinnings of this compound's action in established rodent models of cocaine addiction.

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of this compound on cocaine addiction models.

Table 2.1: Effects of this compound on Cocaine Self-Administration

| Experimental Model | Animal Model | Cocaine Dose | This compound-A Dose (mg/kg, i.p.) | Outcome | Reference |

| Fixed-Ratio (FR1) Reinforcement | Rats | 0.75 mg/kg/infusion | 3, 6, 12, 24 | No significant effect on cocaine intake.[4] | [4] |

| Fixed-Ratio (FR10) Reinforcement | Rats | 0.125-0.5 mg/kg/infusion | 24 | Significant reduction in the total number of cocaine infusions.[4] | [4] |

| Progressive-Ratio (PR) Reinforcement | Rats | 0.5 mg/kg/infusion | 6, 12, 24 | Dose-dependent decrease in the breakpoint for cocaine self-administration.[4] | [4] |

| Second-Order Schedule of Reinforcement | Rats | N/A | Not specified | Dose-dependently decreased cocaine-seeking behavior.[5] At higher doses, it decreased the number of self-administered cocaine infusions.[5] | [5] |

Table 2.2: Effects of this compound on Cocaine-Induced Reinstatement of Drug-Seeking Behavior

| Reinstatement Trigger | Animal Model | This compound-A Dose (mg/kg, i.p.) | Outcome | Reference |

| Cocaine Prime (1.0 mg/kg, i.v.) | Rats | 3, 6, 12 | Dose-dependent attenuation of cocaine-triggered reinstatement.[2] Significant blockade at 6.0 and 12.0 mg/kg.[2][6] | [2][6] |

| Conditioned Cues | Rats | 6, 12, 24 | Dose-dependent inhibition of cue-induced reinstatement (35%, 65%, and 85% reduction, respectively).[7] | [7] |

| Footshock Stress | Rats | 3, 6, 12 | Dose-dependently blocked stress-induced reinstatement.[3] | [3] |

| Morphine (5 mg/kg, i.p.) | Rats | 3, 6, 12 | Significant attenuation of morphine-triggered reactivation of cocaine-induced CPP at 6 and 12 mg/kg.[8] | [8] |

Table 2.3: Effects of this compound on Other Cocaine-Related Behaviors

| Behavioral Paradigm | Animal Model | Cocaine Dose | This compound-A Dose (mg/kg, i.p.) | Outcome | Reference |

| Conditioned Place Preference (CPP) | Rats | 15 mg/kg, i.p. | 0.3, 1.0, 3.0, 10.0 | Dose-dependently attenuated the expression of cocaine-induced CPP, with significant effects at all doses tested.[2][6] | [2][6] |

| Brain Stimulation Reward (BSR) | Rats | 2.0 mg/kg, i.p. | 3.0 | Blocked the enhancement of brain stimulation reward by cocaine.[2][6] | [2][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cocaine Self-Administration

The cocaine self-administration paradigm is a widely used model to assess the reinforcing properties of drugs.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Animals are trained to press an "active" lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion).[3] Each infusion is paired with a discrete cue complex (e.g., light and tone).[9] The "inactive" lever has no programmed consequences. Training sessions typically last for 2-3 hours daily for 10-14 days.[3][9]

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): The animal must press the lever a fixed number of times to receive a reward. An FR1 schedule requires one press per infusion.[4]

-

Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the point at which the animal ceases to respond, is used as a measure of motivation.[4]

-

Second-Order Schedule: Responding on a lever is reinforced by a conditioned stimulus, and a single drug infusion is delivered only after a fixed time interval has elapsed and the response requirement has been met. This schedule models drug-seeking behavior.[5]

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses prior to the self-administration session.

Reinstatement of Drug-Seeking Behavior

This model mimics relapse in humans. After self-administration training, the drug-seeking behavior is extinguished, and then reinstated by a trigger.

Procedure:

-

Acquisition: As described in the self-administration protocol.

-

Extinction: Lever pressing is no longer reinforced with cocaine infusions or the associated cues. Daily extinction sessions continue until responding on the active lever decreases to a predetermined low level (e.g., fewer than 10 presses per session for at least 3 consecutive days).[3]

-

Reinstatement Test:

-

Drug-Primed: A non-contingent "priming" injection of cocaine (e.g., 1.0 mg/kg, i.v.) is administered to reinstate drug-seeking behavior.[2]

-

Cue-Induced: The animal is placed back in the operant chamber, and presses on the active lever result in the presentation of the previously cocaine-paired cues (light and tone) but no drug.[7]

-

Stress-Induced: The animal is exposed to a stressor, such as intermittent footshock, prior to being placed back in the operant chamber.[3]

-

-

Drug Administration: this compound or vehicle is administered prior to the reinstatement test.

Conditioned Place Preference (CPP)

CPP is used to measure the rewarding effects of a drug by pairing its administration with a specific environment.

Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues.

Procedure:

-

Pre-Test (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

-

Conditioning: Over several days, the animal receives an injection of cocaine (e.g., 15 mg/kg, i.p.) and is confined to one of the non-preferred compartments.[8] On alternate days, it receives a vehicle injection and is confined to the other compartment.

-

Post-Test (Expression): The animal is again allowed to freely explore all compartments, and the time spent in each compartment is measured. A preference for the drug-paired compartment indicates a rewarding effect.

-

Drug Administration: this compound or vehicle is administered before the post-test to assess its effect on the expression of CPP.

Signaling Pathways and Mechanism of Action

Cocaine increases synaptic dopamine levels by blocking the dopamine transporter (DAT). This surge in dopamine stimulates both D1-like and D2-like receptors, including the D3 receptor. The D3 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

This compound acts as a competitive antagonist at the D3 receptor, preventing dopamine from binding and activating the receptor. By blocking D3 receptors, this compound is thought to disrupt the reinforcing and motivational effects of cocaine that are mediated through this pathway. Interestingly, some research suggests that this compound can potentiate the cocaine-induced increase in extracellular dopamine in the nucleus accumbens, indicating a complex modulatory role.[1] The blockade of D3 receptors in the nucleus accumbens appears to be critical for inhibiting stress-induced reinstatement of cocaine-seeking.[3]

Conclusion and Future Directions

The selective dopamine D3 receptor antagonist, this compound, has demonstrated robust efficacy in a variety of preclinical models of cocaine addiction. It consistently attenuates cocaine-seeking and relapse-like behaviors without producing significant motor impairments or having intrinsic rewarding or aversive properties. These findings strongly support the continued investigation of D3 receptor antagonists as a viable pharmacotherapeutic strategy for the treatment of cocaine use disorder. Future research should focus on the long-term efficacy and safety of D3 receptor antagonists, as well as their potential in combination with behavioral therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of mesolimbic dopamine D3 receptors inhibits stress-induced reinstatement of cocaine-seeking in rats - ProQuest [proquest.com]

- 4. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuation of cue-controlled cocaine-seeking by a selective D3 dopamine receptor antagonist this compound-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats | Journal of Neuroscience [jneurosci.org]

- 7. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Selective D3 Receptor Antagonist SB277011A Attenuates Morphine-Triggered Reactivation of Expression of Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of SB-277011 in Schizophrenia Research

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SB-277011, a selective dopamine (B1211576) D3 receptor antagonist, and its application in the context of schizophrenia research. It details the compound's pharmacological profile, the rationale for its use, key preclinical findings, and detailed experimental protocols.

Introduction: The Dopamine D3 Receptor as a Therapeutic Target in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The dopamine hypothesis has been central to understanding its pathophysiology, traditionally focusing on the hyperdopaminergic state in the mesolimbic pathway leading to psychosis.[1][2] Consequently, most antipsychotic drugs act as antagonists at the dopamine D2 receptor.[1][3] However, these medications are often less effective for the negative and cognitive symptoms, which are significant contributors to long-term disability.[4][5]

This has led to the exploration of other therapeutic targets, with the dopamine D3 receptor emerging as a promising candidate.[3] The D3 receptor, a member of the D2-like family, is highly expressed in limbic brain regions associated with cognition, motivation, and emotion.[3][6] Unlike the more ubiquitous D2 receptor, the D3 receptor's restricted expression suggests that selective antagonists could offer a more targeted therapeutic approach with a lower risk of the motor side effects (e.g., catalepsy) associated with non-selective dopamine blockade.[3][7] this compound-A is a potent, selective, and brain-penetrant D3 receptor antagonist that has been instrumental in elucidating the role of this receptor in various CNS disorders, including schizophrenia.[7][8]

Pharmacological Profile of this compound-A

This compound-A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) is a highly selective antagonist of the dopamine D3 receptor with no partial agonist activity.[7][8]

Binding Affinity and Selectivity

Radioligand binding experiments have demonstrated the high affinity and selectivity of this compound-A for the D3 receptor over the D2 receptor and a wide range of other CNS targets.[7][9]

| Receptor Target | Species | Binding Affinity (pKi) | Selectivity (D3 vs. D2) | Reference |

| Dopamine D3 | Human | 7.95 - 8.40 | ~100 to 120-fold | [6][7][10] |

| Dopamine D2 | Human | ~6.0 | [11] | |

| Dopamine D3 | Rat | 7.97 | ~80-fold | [6][10] |

| Dopamine D2 | Rat | ~6.0 | [11] | |

| 5-HT1D | Not Specified | 5.0 | >100-fold vs. D3 | [11] |

| 5-HT1B | Not Specified | <5.2 | >100-fold vs. D3 | [11] |

| This compound-A shows over 100-fold selectivity for the D3 receptor against more than 66 other receptors, enzymes, and ion channels.[6][7] |

Pharmacokinetics

This compound-A readily penetrates the central nervous system, a critical feature for a neuropsychiatric drug candidate.[6][7] Studies show a favorable cerebral-to-blood concentration ratio of 3.6:1.[6] The compound's metabolism is species-dependent, with in vivo studies indicating low plasma clearance in rats, moderate clearance in dogs, and high clearance in monkeys.[12] The oral bioavailability has been reported as 35% in rats, 43% in dogs, and 2% in cynomolgus monkeys.[12]

Preclinical Evidence in Schizophrenia-Relevant Models

The potential utility of this compound-A in schizophrenia is supported by its activity in various animal models that recapitulate aspects of the disorder, such as sensorimotor gating deficits and neurochemical imbalances in the prefrontal cortex.

Key Preclinical Study Summaries

| Animal Model | This compound-A Dose | Key Findings | Interpretation for Schizophrenia | Reference |

| Isolation-reared Rats (Prepulse Inhibition Deficit) | 3 mg/kg p.o. | Significantly reversed the deficit in prepulse inhibition (PPI). | Suggests potential to treat sensorimotor gating deficits and improve information processing. | [7] |

| In Vivo Microdialysis (Rat Medial Prefrontal Cortex) | 10 mg/kg i.p. | Significantly increased extracellular levels of dopamine, norepinephrine, and acetylcholine, similar to atypical antipsychotics. | Indicates a neurochemical profile consistent with atypical antipsychotic activity, potentially benefiting cognitive and negative symptoms. | [13] |

| Pharmacological MRI (phMRI) in Rats | 20 mg/kg i.p. | Potentiated the brain activation response (rCBV) to an amphetamine challenge in key limbic and cortical areas. | Suggests D3 receptors have an inhibitory role; blockade may enhance activity in circuits relevant to cognition and emotion. | [14] |

| In Vivo Microdialysis (Rat Nucleus Accumbens) | 2.8 mg/kg p.o. | Reversed the quinelorane (B1678682) (D2/D3 agonist)-induced reduction of dopamine efflux. | Confirms in vivo target engagement and antagonist activity at D3 autoreceptors. | [7] |

Lack of Typical Antipsychotic Side Effects

A significant advantage of selective D3 antagonism is the avoidance of side effects associated with strong D2 receptor blockade. Preclinical studies confirm that this compound-A, at doses up to ~79 mg/kg p.o., is non-cataleptogenic and does not elevate plasma prolactin levels in rats, distinguishing it from typical antipsychotics.[7]

Signaling Pathways and Experimental Workflows

Visualized Mechanisms and Protocols

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (pKi) and selectivity of this compound-A for dopamine D3 versus D2 receptors.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with either human D3 or human D2L receptor cDNA are cultured to confluence.[7]

-

Membrane Preparation: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is resuspended in an assay buffer.

-

Binding Reaction: A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) is incubated with the cell membranes in the presence of increasing concentrations of this compound-A.

-

Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Incubation & Separation: The mixture is incubated (e.g., 60 minutes at room temperature) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.

-

In Vivo Microdialysis in Freely Moving Rats

-

Objective: To measure the effect of this compound-A on extracellular neurotransmitter levels in specific brain regions like the nucleus accumbens or medial prefrontal cortex.

-

Methodology:

-

Surgical Procedure: Male rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens). Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Basal Level Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound-A (e.g., 10 mg/kg, i.p.) or vehicle is administered.[13] In some protocols, a challenge agent like the D3 agonist quinelorane may be given first, followed by this compound-A to assess its antagonist effects.[7]

-

Post-treatment Collection: Dialysate collection continues for several hours post-administration.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, acetylcholine, and their metabolites in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean basal concentration and plotted over time.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Objective: To assess sensorimotor gating, a pre-attentive information filtering process that is deficient in individuals with schizophrenia.

-

Methodology:

-

Animal Model: An animal model of PPI deficit is established, such as by rearing rats in social isolation from weaning, which has been shown to disrupt sensorimotor gating.[7]

-

Apparatus: A startle response system consisting of a sound-attenuating chamber containing a small animal enclosure mounted on a piezoelectric platform to detect whole-body startle movements.

-

Drug Administration: this compound-A (e.g., 3 mg/kg, p.o.) or vehicle is administered 30-60 minutes before testing.[7]

-

Test Session:

-

The session begins with a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

The session consists of a pseudo-randomized series of trials:

-

PULSE-ALONE trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise) to elicit a startle response.

-

PREPULSE+PULSE trials: The strong pulse is preceded by a weak, non-startling acoustic prepulse (e.g., 3-12 dB above background).

-

NO-STIM trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [(startle response on PREPULSE+PULSE trials / startle response on PULSE-ALONE trials) x 100].

-

Conclusion and Future Directions

This compound-A has proven to be an invaluable pharmacological tool for investigating the role of the dopamine D3 receptor in brain function and disease. Preclinical data strongly suggest that selective D3 receptor antagonism is a viable strategy for addressing unmet therapeutic needs in schizophrenia. The ability of this compound-A to reverse sensorimotor gating deficits and produce a neurochemical profile similar to atypical antipsychotics, all while avoiding the motor and endocrine side effects of D2 blockade, is particularly compelling.[7][13] While much of the research with this compound has also focused on substance use disorders, the findings are highly relevant to schizophrenia, especially given the comorbidity between these conditions.[8] Future research should continue to explore the efficacy of highly selective D3 antagonists in models of cognitive dysfunction and negative symptoms to further validate this approach for the development of novel antipsychotic agents.

References

- 1. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative Symptoms of Schizophrenia and Dopaminergic Transmission: Translational Models and Perspectives Opened by iPSC Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, this compound-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SB-277,011-A - Wikipedia [en.wikipedia.org]

- 9. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 12. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist this compound in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. Selective dopamine D(3) receptor antagonist this compound-A potentiates phMRI response to acute amphetamine challenge in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dopamine D3 Receptor Antagonist SB-277011: A Potential Pharmacotherapy for Nicotine Dependence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nicotine (B1678760) dependence remains a significant global health challenge, driving a persistent search for more effective therapeutic interventions. The mesolimbic dopamine (B1211576) system, particularly the dopamine D3 receptor, has emerged as a critical neurobiological substrate in the reinforcing effects of nicotine and the motivation to seek the drug. This technical guide provides a comprehensive overview of SB-277011, a potent and selective D3 receptor antagonist, and its preclinical evaluation as a potential treatment for nicotine dependence. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying neurobiological and experimental frameworks. The presented evidence underscores the potential of D3 receptor antagonism as a promising strategy for mitigating nicotine's addictive properties, particularly in preventing relapse.

Introduction: The Role of the Dopamine D3 Receptor in Nicotine Addiction

Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by modulating the mesolimbic dopamine system. This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to reward processing and motivation. Dopamine D3 receptors, a member of the D2-like receptor family, are densely expressed in these limbic regions. Preclinical evidence strongly suggests that the D3 receptor plays a crucial role in the rewarding effects of drugs of abuse and in cue-induced drug-seeking behaviors. Consequently, the development of selective D3 receptor antagonists has been a focal point of addiction research.

This compound is a highly selective and potent dopamine D3 receptor antagonist that has demonstrated efficacy in various animal models of addiction. Its ability to attenuate the reinforcing and motivational effects of nicotine, without producing intrinsic rewarding or aversive effects, positions it as a promising candidate for the treatment of nicotine dependence.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the dopamine D3 receptor over the D2 receptor, a critical feature for minimizing potential side effects associated with D2 receptor blockade, such as motor disturbances.

Table 1: Binding Affinity (pKi) of this compound at Human and Rat Dopamine D3 and D2 Receptors

| Receptor Subtype | Species | pKi Value | Reference |

| Dopamine D3 | Human | 7.95 | [1] |

| Rat | 7.97 | [1] | |

| Dopamine D2 | Human | <6.0 | [2] |

| Rat | ~6.0 | [2] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

The significant separation in binding affinity between D3 and D2 receptors underscores the selectivity of this compound.

Preclinical Efficacy in Models of Nicotine Dependence

This compound has been extensively evaluated in rodent models that capture key aspects of nicotine addiction, including its rewarding effects, its ability to enhance the rewarding value of other stimuli, and its capacity to trigger relapse.

Attenuation of Nicotine-Enhanced Brain Stimulation Reward

The brain stimulation reward (BSR) paradigm is used to assess the effects of drugs on the activity of brain reward circuits. Nicotine enhances BSR, an effect that is thought to reflect its rewarding properties.

Table 2: Effect of this compound on Nicotine-Enhanced Brain Stimulation Reward (BSR) in Rats

| Nicotine Dose (mg/kg, s.c.) | This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| 0.25 - 0.5 | 3, 6, 12 | Dose-dependently attenuated nicotine-enhanced BSR. | [3] |

Blockade of Nicotine-Induced Conditioned Place Preference

Conditioned Place Preference (CPP) is a behavioral paradigm used to measure the rewarding effects of a drug. Animals learn to associate a specific environment with the effects of the drug and will subsequently spend more time in that environment.

Table 3: Effect of this compound on the Expression of Nicotine-Induced Conditioned Place Preference (CPP) in Rats

| Nicotine Dose (mg/kg, s.c.) | This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| 0.6 | 1, 3, 10 | Dose-dependently inhibited the expression of nicotine-induced CPP. | [3] |

Prevention of Cue-Induced Reinstatement of Nicotine-Seeking

A major challenge in treating nicotine addiction is the high rate of relapse, often triggered by exposure to environmental cues previously associated with smoking. The reinstatement model in animals mimics this phenomenon.

Table 4: Effect of this compound on Cue-Induced Reinstatement of Nicotine-Seeking Behavior in Rats

| This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| 1, 3, 10 | Blocked cue-induced reinstatement of nicotine-seeking. |

Experimental Protocols

Nicotine Self-Administration and Cue-Induced Reinstatement

This protocol is designed to assess the reinforcing effects of nicotine and the ability of drug-associated cues to trigger relapse.

Subjects: Adult male Wistar rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump connected to a swivel system allowing for free movement.

Procedure:

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat to allow for drug infusions in the operant chamber.

-

Acquisition of Nicotine Self-Administration:

-

Rats are placed in the operant chambers for daily 2-hour sessions.

-